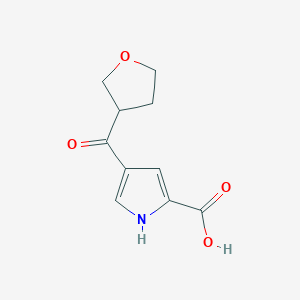

4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, also known as OPC-21268, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrole carboxylic acids and has shown promising results in various biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

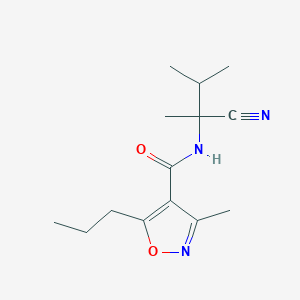

Synthesis and Biological Activity Prediction

The novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, synthesized from a one-pot condensation involving carboxylic acids similar to 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, have been investigated. The structural confirmation of these compounds was achieved through various methods, and their biological activity was predicted using the PASS prediction tool, indicating potential applications in drug discovery and bioactive compound synthesis Kharchenko, Detistov, & Orlov, 2008.

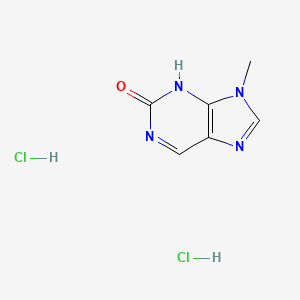

Synthesis and Tautomerism of N-Alkyl-3-hydroxypyrroles

Research on the synthesis of 3-hydroxypyrroles, which share structural similarities with 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, has provided insights into the tautomerism of such compounds. This includes the synthesis of 3-hydroxypyrrole-4-carboxylates and the study of their spectral properties to understand the factors influencing tautomerism, which is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields Momose, Tanaka, Yokota, Nagamoto, & Yamada, 1979.

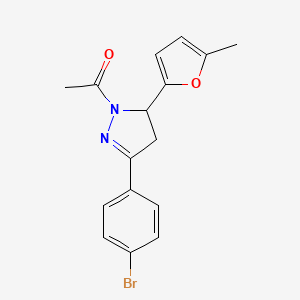

Chiral Precursor in Poly(malic acid) Derivatives

The preparation of racemic and optically active 4-carboxy-2-oxetanones, starting from compounds like 4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid, highlights its application as a new chiral precursor. This has implications in the synthesis of functionalized racemic or optically active poly(malic acid) derivatives, which are significant in the development of reactive polymers, supported catalysts, liquid crystals polymers, and macromolecular prodrugs Leboucher-Durand, Langlois, & Guérin, 1996.

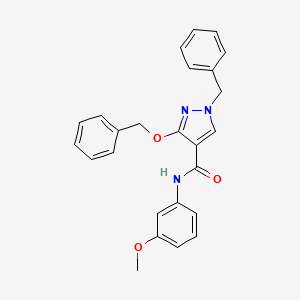

Coordination Polymers and Photophysical Properties

The reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts, under different conditions, has been studied to form coordination polymers and discrete carboxylate-bridged metallomacrocycles. This research sheds light on the potential of carboxylic acids in the formation of coordination polymers with unique structures and properties, which can be applicable in material science and catalysis Ghosh, Savitha, & Bharadwaj, 2004.

Eigenschaften

IUPAC Name |

4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(6-1-2-15-5-6)7-3-8(10(13)14)11-4-7/h3-4,6,11H,1-2,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPYUWKSQWLSKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)C2=CNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(oxolane-3-carbonyl)-1H-pyrrole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B2387291.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2387296.png)

![methyl [2-(1-methyl-1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2387297.png)

![3-benzyl-2-(isobutylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2387305.png)

![2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide](/img/structure/B2387306.png)

![2-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetic acid](/img/structure/B2387310.png)

![1,3-bis((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2387313.png)